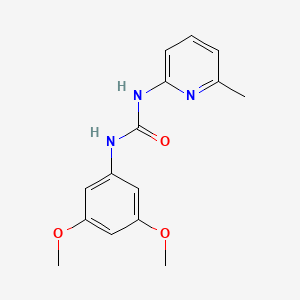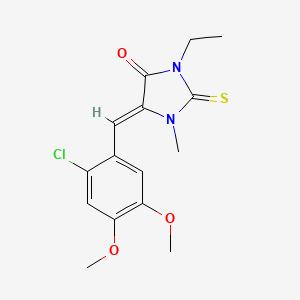![molecular formula C14H15N3O6S2 B4616462 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4616462.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the use of nitrobenzene derivatives as key intermediates. A study by Dragovich et al. (2008) describes a novel synthesis pathway for a related compound, 2-amino-5-methanesulfonylaminobenzenesulfonamide, which shares a similar sulfonamide core structure. This synthesis begins with 4-nitroaniline and proceeds through a series of steps, yielding the desired product in a significant overall yield without requiring chromatographic purifications or extractive workups, suggesting a potential pathway for synthesizing the compound (Dragovich, Murphy, Tran, & Ruebsam, 2008).
Molecular Structure Analysis
Rublova et al. (2017) conducted a detailed study on the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, a compound related to the target molecule. Their research, utilizing X-ray single-crystal diffraction, provides insights into the molecular arrangement and electronic structure of such sulfonamide derivatives, which could be relevant for understanding the structural characteristics of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Chemical Reactions and Properties
Research by Fukuyama et al. (1995) on 3- and 4-nitrobenzenesulfonamides highlights their versatility for preparing secondary amines and protecting amines, which is relevant for understanding the chemical behavior of the compound under discussion. Their work demonstrates the smooth alkylation of these sulfonamides and their subsequent deprotection, offering insight into potential chemical reactions involving N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide (Fukuyama, Jow, & Cheung, 1995).
Physical Properties Analysis
The physical properties of sulfonamide derivatives can be closely related to their molecular structure. For instance, the study by Murthy et al. (2018) on a newly synthesized sulfonamide molecule details the crystal structure and provides computational insights into its physical properties, including intermolecular interactions and stability. Such analyses are critical for understanding the physical characteristics of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide, including its solubility, melting point, and crystalline structure (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds are greatly influenced by their sulfonamide groups and the presence of other functional groups. Kaneda et al. (2017) explored the development of a sulfonamide-containing cyclononyne for click chemistry applications, showcasing the reactivity and potential chemical applications of sulfonamide derivatives. This research provides valuable insights into the reactivity and potential chemical transformations of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide, emphasizing the role of the sulfonamide group in chemical reactions (Kaneda, Naruse, & Yamamoto, 2017).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Sulfonamide derivatives have been explored for their versatile roles in synthetic chemistry. One study describes the synthesis of sulfonylcarbamimidic azides from sulfonyl chlorides, showcasing the chemical reactivity of sulfonamides in creating a range of novel compounds with potential utility in further synthetic applications (PeetNorton et al., 1987). Another significant area of research involves the development of paired electrochemical methods for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols from nitrobenzene derivatives, indicating a green chemistry approach to sulfonamide synthesis (Mokhtari et al., 2018).
Antimicrobial and Antitumor Activities
Sulfonamides have also been investigated for their potential antimicrobial and antitumor activities. Structural and spectroscopic studies on novel sulfonamide derivatives have been carried out to evaluate their biological activities. For instance, the antimicrobial activity of sulfonamide derivatives has been characterized, highlighting their potential in medical applications (Eren et al., 2018). Furthermore, sulfonamide compounds have been synthesized and assessed for their pro-apoptotic effects on cancer cells, indicating their relevance in developing new cancer therapies (Cumaoğlu et al., 2015).
Structural and Computational Studies
Computational and structural characterizations form another critical area of research, providing insights into the molecular properties of sulfonamides. Studies involving the synthesis, characterization, and computational analysis of sulfonamide molecules have been conducted to understand their electronic properties and potential interactions with biological targets (Murthy et al., 2018).
Propiedades
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c1-16(24(2,20)21)12-7-5-6-11(10-12)15-25(22,23)14-9-4-3-8-13(14)17(18)19/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDPCZOMBALZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4616386.png)
![ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4616394.png)
![2-phenyl-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4616400.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616411.png)
![2-[(5-{[(3-carboxyphenyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4616419.png)

![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)
![N-isopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4616433.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616440.png)
![4-({[(4-allyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4616443.png)

![ethyl 2-[(N,N-dimethylglycyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4616475.png)
![3-methyl-5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B4616476.png)
![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)